2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Overview
Description
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Thiazole: Contains the thiazole ring but lacks the pyrrolidine and bromine substituents.
2-(1-Acetylpyrrolidin-2-yl)acetic acid: Similar in structure but with an acetic acid group instead of the thiazole ring.
Uniqueness
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is unique due to the combination of the pyrrolidine and thiazole rings, along with the bromine substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-6-9(11)15-10(12-6)8-4-3-5-13(8)7(2)14/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQARNCIVGROQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.